Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, a phenoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a suitable electrophile.
Introduction of the Sulfonamide Moiety: The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the phenoxy group with the piperazine ring through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({2-chloro-4-[(methylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
- Ethyl 4-({2-chloro-4-[(ethylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
- Ethyl 4-({2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
Uniqueness
Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is unique due to the presence of the isobutylamino group, which may confer distinct steric and electronic properties compared to its analogs. This can result in different biological activities and chemical reactivities, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O6S/c1-4-28-19(25)23-9-7-22(8-10-23)18(24)13-29-17-6-5-15(11-16(17)20)30(26,27)21-12-14(2)3/h5-6,11,14,21H,4,7-10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXOFVWBDXKOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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